

Navigating the Spectral Landscape of Azetidin-3-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: Azetidin-3-ylmethanol

Cat. No.: B1282361

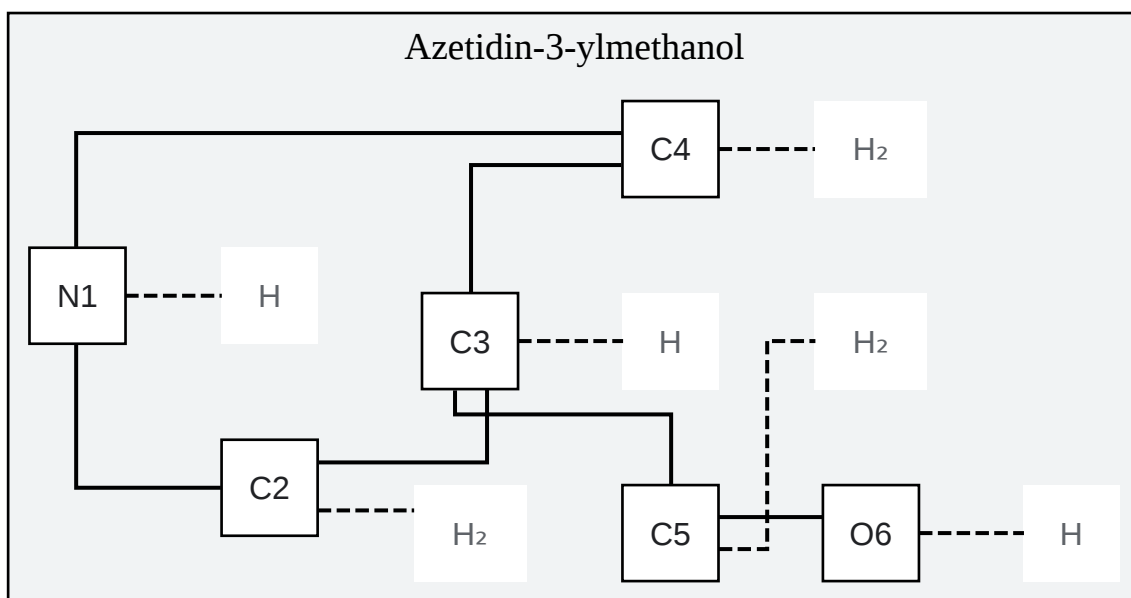
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **Azetidin-3-ylmethanol**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of NMR spectroscopy and data from analogous structures. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar small molecules.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of **Azetidin-3-ylmethanol** with standardized atom numbering is provided below. This numbering is used consistently in the subsequent data tables.



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Caption: Molecular structure of **Azetidin-3-ylmethanol** with atom numbering.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for **Azetidin-3-ylmethanol**. These values are estimates and may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

Atom	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H on N1	1.5 - 3.0	br s	-	Chemical shift is concentration and solvent dependent.
H ₂ on C2	3.5 - 3.9	t	~7-8	
H on C3	2.5 - 3.0	m	-	
H ₂ on C4	3.5 - 3.9	t	~7-8	
H ₂ on C5	3.4 - 3.7	d	~5-6	
H on O6	2.0 - 4.0	br s	-	Chemical shift is concentration and solvent dependent; may exchange with D ₂ O.

Table 2: Predicted ¹³C NMR Spectral Data

Atom	Chemical Shift (δ , ppm)	Notes
C2	45 - 55	Attached to an electronegative oxygen atom.
C3	35 - 45	
C4	45 - 55	
C5	60 - 70	

Experimental Protocols

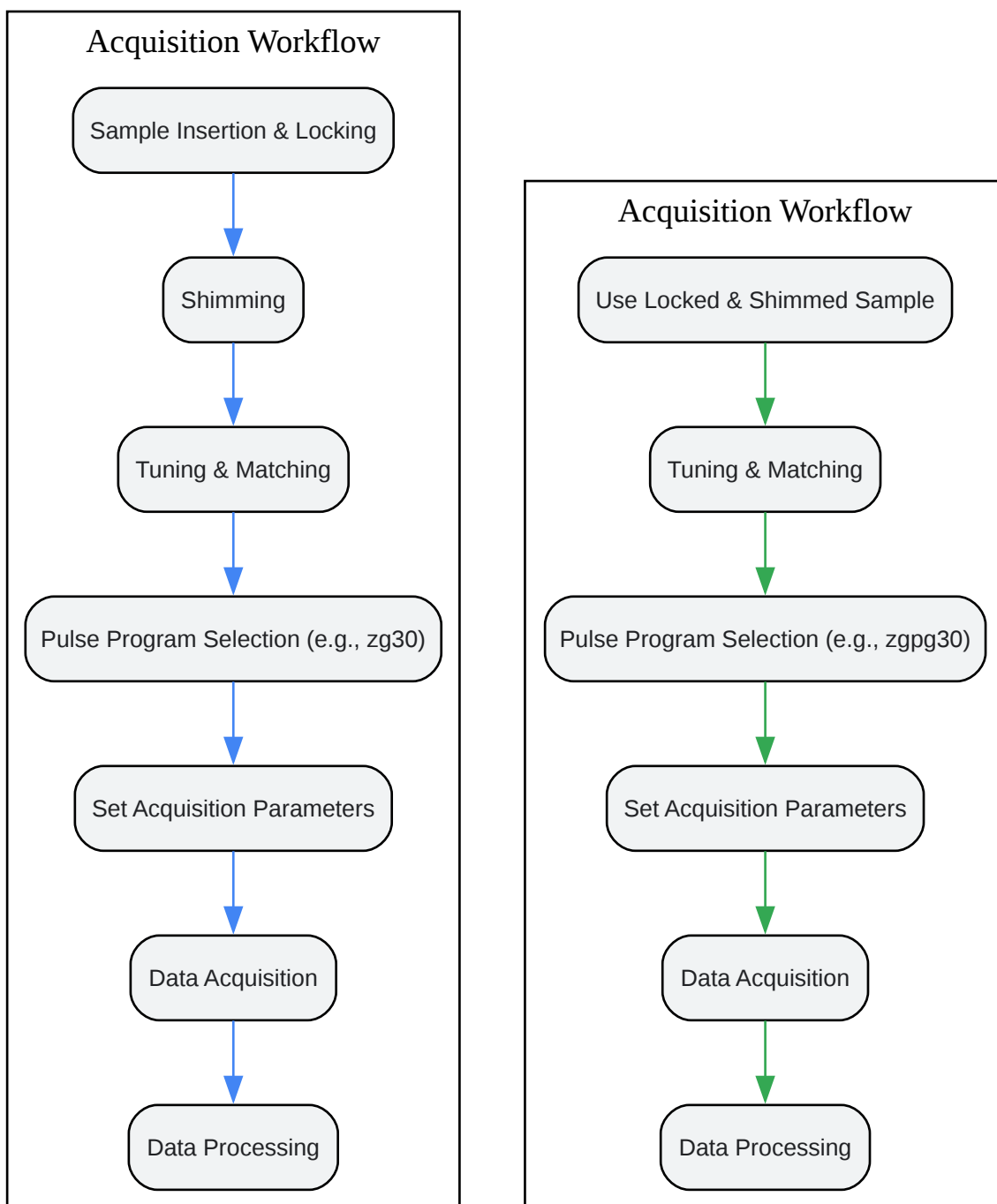
A standardized and meticulous experimental approach is crucial for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the analysis of **Azetidin-**

3-ylmethanol.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **Azetidin-3-ylmethanol** for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is fully soluble. Given the polar nature of the molecule, methanol- d_4 (CD_3OD) or dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$) are recommended. Chloroform- d (CDCl_3) may also be used, but solubility should be confirmed.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- **Homogenization:** Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.
- **Filtration and Transfer:** Filter the solution through a pipette plugged with glass wool directly into a clean, 5 mm NMR tube to remove any particulate matter.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).

^1H NMR Spectroscopy Acquisition



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com